molecular formula C7H10N2O B8352116 1,4,6-Trimethyl-2(1H)-pyrimidinone

1,4,6-Trimethyl-2(1H)-pyrimidinone

Cat. No.: B8352116
M. Wt: 138.17 g/mol
InChI Key: DFIRQBAOBSARLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6-Trimethyl-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1,4,6-trimethylpyrimidin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-4-6(2)9(3)7(10)8-5/h4H,1-3H3

InChI Key

DFIRQBAOBSARLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.0 g (0.262 mol) of N-methylurea and 29.4 g (0.291 mol) of acetylacetone were together dissolved in 100 ml of absolute ethanol. 97 g of concentrated sulfuric acid were then added, and the reaction mixture heated up. The mixture was then after-stirred for 1 hour at room temperature. After just a short time, the hydrogen sulfate salt of the product precipitated out in the form of a pale, crystalline solid, which was filtered off. This salt was dissolved in a small amount of water and the solution was rendered neutral using 10% strength sodium hydroxide solution. Extraction was then carried out by shaking with chloroform, and the solvent was dried with magnesium sulfate. After removing the solvent on a rotary evaporator, the desired product was produced in the form of pale pink-colored crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two

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